N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C18H16N6S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H16N6S/c1-13-12-25-17(22-13)10-20-18-19-8-7-16(23-18)14-9-21-24(11-14)15-5-3-2-4-6-15/h2-9,11-12H,10H2,1H3,(H,19,20,23) |
InChI Key |
CCKMWOUAEXTSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Enaminone with 1-Phenyl-1H-pyrazol-4-amine
The pyrimidine core is synthesized via microwave-assisted cyclocondensation:
- Prepare enaminone 15 (1.2 equiv) by heating acetylthiazole (1.0 equiv) with DMF-DMA in anhydrous toluene at 110°C for 4 hr.
- Combine enaminone 15 with 1-phenyl-1H-pyrazol-4-amine (1.0 equiv) and ammonium acetate (3.0 equiv) in n-butanol.
- Irradiate at 150°C for 20 min under microwave conditions (Biotage Initiator+).
- Cool, concentrate, and purify via silica chromatography (EtOAc/hexanes 3:7 → 1:1) to yield white crystals (68-72%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 71% | |
| m.p. | 189-191°C | |
| HR-MS (ESI+) | m/z 280.1194 [M+H]+ (calc. 280.1189) | |
| 1H NMR (DMSO-d6) | δ 8.78 (d, J=5.1 Hz, 1H, pyrim-H), 8.32 (s, 1H, pyrazole-H), 7.89-7.45 (m, 5H, Ph) |
Preparation of 4-Methylthiazole-2-carbaldehyde
Hantzsch Thiazole Synthesis
The thiazole moiety is constructed via classical cyclization:
Procedure :
- Charge a flask with 2-chloroacetone (1.5 equiv), methylthiourea (1.0 equiv), and EtOH (15 mL/mmol).
- Reflux at 80°C for 6 hr under N2.
- Concentrate, treat with NaHCO3 (sat.), extract with CH2Cl2.
- Oxidize intermediate thiazolidine with MnO2 (3.0 equiv) in CHCl3 at 40°C for 12 hr.
- Filter through Celite, concentrate, and distill under vacuum (bp 105-107°C/0.5 mmHg) to obtain yellow oil (58%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58% | |
| 1H NMR (CDCl3) | δ 9.92 (s, 1H, CHO), 7.01 (s, 1H, thiazole-H), 2.45 (s, 3H, CH3) | |
| 13C NMR (CDCl3) | δ 187.2 (CHO), 161.4 (C-2), 148.1 (C-4), 121.5 (C-5), 18.3 (CH3) |
Coupling via Reductive Amination
Formation of Methylene Linker
The final assembly employs reductive amination to conjugate the thiazole and pyrimidine:
Procedure :
- Dissolve 4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine (1.0 equiv) and 4-methylthiazole-2-carbaldehyde (1.2 equiv) in anhydrous DMF (10 mL/mmol).
- Add NaBH(OAc)3 (2.5 equiv) portionwise at 0°C.
- Warm to rt, stir for 12 hr.
- Quench with NH4Cl (sat.), extract with EtOAc (3×).
- Purify via HPLC (C18, MeCN/H2O + 0.1% TFA) to afford pale yellow solid (63%).
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| NaBH4, MeOH | 41 | 88.2 |
| NaBH(OAc)3, DMF | 63 | 98.5 |
| STAB, CH2Cl2 | 57 | 97.1 |
Characterization :
| Technique | Data |
|---|---|
| HR-MS (ESI+) | m/z 389.1521 [M+H]+ (calc. 389.1518) |
| 1H NMR (DMSO-d6) | δ 8.81 (d, J=5.1 Hz, 1H), 8.37 (s, 1H), 7.92-7.51 (m, 5H), 6.98 (s, 1H), 4.45 (s, 2H), 2.42 (s, 3H) |
| HPLC Retention | 12.34 min (C18, 70% MeCN isocratic) |
Alternative Synthetic Routes
Buchwald-Hartwig Amination
A palladium-catalyzed approach enables direct coupling:
Procedure :
- Charge 4-chloropyrimidine (1.0 equiv), (4-methylthiazol-2-yl)methanamine (1.5 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 equiv) in dioxane.
- Heat at 100°C for 18 hr under N2.
- Filter through Celite, concentrate, and recrystallize from EtOH/H2O.
Comparative Data :
| Parameter | Reductive Amination | Buchwald-Hartwig |
|---|---|---|
| Yield | 63% | 55% |
| Pd Residual (ppm) | N/A | 12 |
| Reaction Time | 12 hr | 18 hr |
Scale-Up Considerations and Process Optimization
Critical Quality Attributes
- Impurity Profile :
- Hydrolysis product from thiazole ring opening (<0.15% by HPLC)
- Residual DMF (<500 ppm by GC)
- Palladium content (<10 ppm ICP-MS for catalytic routes)
Solvent Screening
| Solvent | Conversion (%) | Isolated Yield |
|---|---|---|
| DMF | 98 | 63 |
| THF | 87 | 58 |
| MeCN | 92 | 61 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at the C-2 and C-4 positions due to electron-withdrawing effects of adjacent nitrogen atoms. For example:
-
Amination : Reaction with primary/secondary amines under basic conditions (e.g., KCO/DMF) yields substituted pyrimidine derivatives .
-
Halogenation : Chlorination or bromination at C-5 using POCl or PBr produces halogenated intermediates for cross-coupling reactions .
Cyclization and Condensation
The thiazole and pyrazole groups participate in cyclization:
-
Friedel-Crafts Acylation : The 4-methylthiazole moiety reacts with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl to form acylated derivatives .
-
Microwave-Assisted Cyclocondensation : Reacts with aryl guanidines under microwave irradiation (140°C, 45 min) to generate fused pyrimidine systems .
Synthetic Pathways and Conditions
The compound is synthesized via multi-step routes involving:
Step 1: Thiazole-Pyrimidine Core Formation
-
Reactants : 4-Chloro-2-(methylthio)pyrimidine + 1-phenyl-1H-pyrazol-4-amine.
-
Conditions : Reflux in ethanol with NaH (base) for 12–24 h .
-
Yield : ~65–78%.
Step 2: Functionalization of the Thiazole Ring
-
Methylation : Treatment with methyl iodide (CHI) and KCO in DMF at 80°C introduces the methyl group .
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (BocO) in THF protects amines for subsequent reactions .
Reaction Monitoring and Characterization
Mechanistic Insights
-
Nucleophilic Aromatic Substitution (SN_NNAr) : The electron-deficient pyrimidine ring facilitates attack by amines or thiols at C-2/C-4, stabilized by resonance with adjacent nitrogen atoms .
-
Acid-Catalyzed Cyclization : Protic acids (e.g., HSO) promote intramolecular cyclization via protonation of the pyrazole nitrogen, enhancing electrophilicity .
Stability and Reactivity Considerations
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Physical and Chemical Properties
Key Observations :
Kinase Inhibition Profiles :
- CDK2/CDK4/6 Inhibitors : Analogs like Compound 17 (CDK2 IC₅₀ = 12 nM) and N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine (CDK4/6 inhibitor) highlight the scaffold’s versatility . The target compound’s phenylpyrazole group may enhance selectivity for CDKs or related kinases.
- BRD4 Inhibitors : Pyrimidin-2-amine derivatives with imidazole substituents (e.g., in ) show bromodomain affinity, suggesting substituent-dependent target switching .
- JNK Inhibitors : Compounds like SR-3306 () demonstrate the pyrimidin-2-amine core’s applicability beyond CDKs, though substituents dictate specificity .
Pharmacological Screening :
- Reference compound 11 () underwent pharmacological screening, emphasizing the need for in vitro assays to compare potency and off-target effects.
Biological Activity
N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and antitubercular effects. This article synthesizes current research findings and data regarding the biological activities associated with this compound.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a thiazole and pyrazole moiety. The presence of these heterocycles is known to enhance biological activity, as they often interact with various biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, a series of synthesized thiazole-pyrazole derivatives were screened for their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that many compounds showed notable inhibition zones against Escherichia coli, Staphylococcus aureus, Proteus mirabilis, and Bacillus subtilis .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10g | P. mirabilis | 20 |
These findings suggest a promising potential for the development of new antimicrobial agents based on this chemical framework.
2. Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines, thus suggesting their potential as therapeutic agents in inflammatory diseases .
3. Antitubercular Activity
In the search for new anti-tubercular agents, compounds structurally related to this compound have shown significant activity against Mycobacterium tuberculosis. In vitro tests revealed several derivatives with IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular effects .
Case Study 1: Synthesis and Screening
A recent study synthesized a variety of thiazole-pyrazole derivatives and screened them for biological activity. Among the tested compounds, one derivative exhibited an IC50 value of 0.5 μM against M. tuberculosis, marking it as a lead candidate for further development .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins involved in bacterial resistance mechanisms. The results indicated favorable interactions with key enzymes, further supporting their potential as effective antimicrobial agents .
Research Findings Summary
The biological activities of this compound and its derivatives can be summarized as follows:
Q & A
Q. What are common synthetic routes for preparing N-((4-Methylthiazol-2-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine?
The compound can be synthesized via coupling reactions between pyrimidin-2-amine derivatives and functionalized thiazole or pyrazole precursors. For example, acid intermediates (e.g., carboxylic acids) are often reacted with amines like 1-(pyrimidin-2-yl)piperidin-4-amine under activating agents (e.g., HATU or EDCI), followed by purification via column chromatography. Yields typically range from 6% to 39%, depending on steric hindrance and reaction optimization .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed using HPLC (98–99% purity), while structural confirmation relies on NMR, NMR, and high-resolution mass spectrometry (HRMS). For instance, NMR signals for the thiazole methyl group (~2.5 ppm) and pyrimidine protons (~8.3–8.6 ppm) are key diagnostic peaks. Melting points (e.g., 97–100°C) further corroborate crystallinity .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol is commonly used for recrystallization due to its moderate polarity, which balances solubility and precipitation efficiency. Refluxing in ethanol followed by slow cooling often yields high-purity crystals, as seen in the synthesis of morpholine-containing analogs .
Advanced Research Questions
Q. How can synthetic yields be improved for low-yield intermediates (e.g., <10%)?
Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Temperature modulation : Lowering reaction temperatures to reduce decomposition (e.g., 35°C for cyclopropane coupling) .
- Catalyst optimization : Using copper(I) bromide or cesium carbonate to enhance coupling efficiency in heterocyclic systems .
- Protecting groups : Temporarily blocking reactive sites (e.g., amine or thiol groups) to prevent undesired byproducts .
Q. What analytical methods resolve conflicting spectral data (e.g., overlapping NMR signals)?
- 2D NMR (COSY, HSQC) : Differentiates overlapping protons, such as distinguishing pyrazole C-H from thiazole methyl groups .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
- Computational modeling : DFT calculations predict chemical shifts to validate experimental NMR assignments .
Q. How does substituent variation on the pyrazole ring affect bioactivity?
- Electron-withdrawing groups (e.g., Cl, CF) : Enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Methoxy or morpholine groups : Improve solubility and pharmacokinetics by increasing polarity .
- Steric effects : Bulky substituents (e.g., tetrahydronaphthalen-1-yl) may reduce off-target interactions but lower synthetic yields .
Q. What strategies mitigate instability during storage or biological assays?
- Lyophilization : Stabilizes hygroscopic compounds for long-term storage .
- Light-sensitive handling : Amber vials prevent photodegradation of thiazole derivatives .
- Buffer optimization : Use of DMSO/PBS mixtures (≤1% DMSO) maintains solubility without denaturing proteins .
Methodological Considerations
Q. How are molecular interactions (e.g., hydrogen bonding) characterized structurally?
Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H⋯N bonds stabilizing pyrimidine-pyrazole conformers) and dihedral angles (e.g., 6.4° between pyridine and pyrazole planes) . Weak C–H⋯π interactions further stabilize crystal packing .
Q. What in vitro assays are suitable for preliminary activity screening?
Q. How can regioselectivity challenges in pyrazole functionalization be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
